2-Hydroxy-5-iodo-N,N-dimethylbenzamide
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Overview
Description
2-Hydroxy-5-iodo-N,N-dimethylbenzamide is an organic compound characterized by the presence of a hydroxy group, an iodine atom, and a dimethylbenzamide moiety on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-iodo-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the iodination of 2-hydroxy-N,N-dimethylbenzamide using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of deep eutectic solvents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-iodo-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: 2-Hydroxy-5-iodobenzaldehyde.
Reduction: 2-Hydroxy-N,N-dimethylbenzamide.
Substitution: 2-Hydroxy-5-azido-N,N-dimethylbenzamide.
Scientific Research Applications
2-Hydroxy-5-iodo-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-iodo-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and iodine atom play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-iodobenzamide
- 2-Hydroxy-5-iodo-N,N-dimethylbenzylamine
- 2-Hydroxy-5-iodo-N,N-diethylbenzamide
Uniqueness
2-Hydroxy-5-iodo-N,N-dimethylbenzamide is unique due to the presence of both a hydroxy group and an iodine atom on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for various applications in different fields .
Properties
Molecular Formula |
C9H10INO2 |
---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
2-hydroxy-5-iodo-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H10INO2/c1-11(2)9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,1-2H3 |
InChI Key |
JNAXZRMIDCXOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)I)O |
Origin of Product |
United States |
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